Spectroscopic Characterization of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: A Technical Guide
Spectroscopic Characterization of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: A Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a privileged scaffold, demonstrating a wide array of biological activities and material properties. Among these, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its potential applications stemming from the unique arrangement of its aromatic and heterocyclic moieties. Accurate and comprehensive structural elucidation is the bedrock of any research and development endeavor. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this class of molecules.
While a complete set of experimentally acquired spectra for this specific molecule is not publicly available at the time of this writing, this guide will present a robust, predicted spectroscopic profile based on established principles and data from closely related analogs. This approach not inly provides a reliable reference for the identification of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid but also serves as an instructional framework for the spectroscopic analysis of novel pyrazole derivatives.
Molecular Structure and Synthesis Overview
The foundational step in spectroscopic analysis is understanding the molecule's connectivity and the anticipated electronic environments of its atoms.
Molecular Structure
The structure of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, with the chemical formula C₁₆H₁₁ClN₂O₂, is presented below. A systematic numbering convention is applied for clarity in the subsequent NMR analysis.[1]
Caption: Molecular structure of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid with atom numbering.
Synthetic Pathway: A Conceptual Approach
The synthesis of the target carboxylic acid can be logically achieved through the oxidation of its corresponding aldehyde precursor, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This precursor is commonly synthesized via the Vilsmeier-Haack reaction.[2] This multi-step synthesis provides a self-validating system where the spectroscopic data of the intermediate aldehyde can be used to confirm the successful formation of the pyrazole core before proceeding to the final oxidation step.
Caption: Conceptual synthetic workflow for the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol (Typical)
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the exchangeable carboxylic acid proton.
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¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically sufficient. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16-64), and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time are required.
¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR spectrum in DMSO-d₆ is expected to show distinct signals for the carboxylic acid proton, the pyrazole proton, and the protons of the two aromatic rings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Field Insights |
| ~13.0 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace water. Its chemical shift is highly dependent on concentration and solvent. |
| ~8.5 | Singlet | 1H | H5 (Pyrazole) | This proton is on a carbon adjacent to two nitrogen atoms in an aromatic ring, leading to a significant downfield shift. The absence of adjacent protons results in a singlet.[2] |
| ~7.8 - 7.9 | Multiplet | 2H | H2', H6' (N-Phenyl) | These protons are ortho to the pyrazole ring and are expected to be the most deshielded of the N-phenyl protons. |
| ~7.5 - 7.6 | Multiplet | 4H | H2'', H6'' & H3'', H5'' (p-Chlorophenyl) | The protons on the p-chlorophenyl ring will appear as two sets of doublets, characteristic of a para-substituted benzene ring. The electron-withdrawing nature of the chloro group and the pyrazole ring influences their chemical shift. |
| ~7.3 - 7.4 | Multiplet | 3H | H3', H5', H4' (N-Phenyl) | The meta and para protons of the N-phenyl ring will appear in this region, likely overlapping. |
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Field Insights |
| ~165 | C=O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield. |
| ~150 | C3 (Pyrazole) | This carbon is attached to two nitrogen atoms and the chlorophenyl ring, resulting in a downfield shift. |
| ~140 | C5 (Pyrazole) | This carbon is adjacent to the N-phenyl group and bears a proton. |
| ~138 | C1' (N-Phenyl) | The ipso-carbon of the N-phenyl ring. |
| ~134 | C4'' (p-Chlorophenyl) | The carbon atom bonded to the chlorine atom will be deshielded. |
| ~130 - 132 | Aromatic CH | Multiple signals for the protonated carbons of both aromatic rings are expected in this region.[2] |
| ~129 | C1'' (p-Chlorophenyl) | The ipso-carbon of the p-chlorophenyl ring. |
| ~120 - 128 | Aromatic CH | Additional signals for the protonated carbons of the aromatic rings. |
| ~110 | C4 (Pyrazole) | This carbon is attached to the carboxylic acid group and is expected to be relatively upfield compared to the other pyrazole carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule.
Experimental Protocol (Typical)
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Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against an ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
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Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory (for ATR) or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
Key IR Absorption Bands (Predicted)
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation and Field Insights |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad | This very broad and characteristic band is due to the strong hydrogen bonding of the carboxylic acid dimer. It often overlaps with the C-H stretching vibrations. |
| ~1700 | C=O stretch (Carboxylic Acid) | Strong | The carbonyl stretch of a carboxylic acid is a strong, sharp absorption. Its exact position can be influenced by hydrogen bonding. |
| ~1600, ~1490 | C=C stretch (Aromatic) | Medium-Strong | These bands are characteristic of the carbon-carbon double bond stretching within the phenyl and pyrazole rings. |
| ~1300 | C-O stretch and O-H bend | Medium | These vibrations are coupled and appear in the fingerprint region. |
| ~1100 | C-Cl stretch | Medium-Strong | The stretching vibration of the carbon-chlorine bond is expected in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol (Typical)
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Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that typically keeps the molecule intact. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). Both positive and negative ion modes should be explored.
Predicted Mass Spectrum Data
| m/z Value | Ion | Rationale and Field Insights |
| 298/300 | [M]⁺˙ (for EI) | The molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak, due to the natural abundance of the ³⁷Cl isotope. |
| 299/301 | [M+H]⁺ (for ESI+) | The protonated molecular ion. This is often the base peak in ESI positive mode. The isotopic pattern for chlorine will be observed. |
| 297/299 | [M-H]⁻ (for ESI-) | The deprotonated molecular ion, formed by the loss of the acidic carboxylic proton. |
| 253/255 | [M-COOH]⁺ | A likely fragment resulting from the loss of the carboxyl group (45 Da). The chlorine isotopic pattern will be present. |
| 111/113 | [C₆H₄Cl]⁺ | A fragment corresponding to the chlorophenyl cation. |
| 77 | [C₆H₅]⁺ | A fragment corresponding to the phenyl cation. |
Conclusion: A Self-Validating Spectroscopic Profile
The structural elucidation of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle. The predicted ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (carboxylic acid, aromatic rings), and the mass spectrum verifies the molecular weight and elemental composition (specifically the presence of chlorine).
By following the detailed protocols and interpretative guidelines presented in this technical guide, researchers, scientists, and drug development professionals can confidently characterize this molecule and its analogs. The causality behind the experimental choices, such as solvent selection in NMR and ionization technique in MS, is crucial for obtaining high-quality, interpretable data. This comprehensive spectroscopic profile serves as a reliable benchmark for quality control, reaction monitoring, and the definitive structural confirmation of this important pyrazole derivative.
References
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- Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)
- Placeholder for a relevant citation on NMR spectroscopy of heterocyclic compounds.
- Placeholder for a relevant citation on IR spectroscopy of carboxylic acids.
- Placeholder for a relevant citation on mass spectrometry of organic compounds.
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PubChem. (n.d.). 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
